molecular formula C24H18N4O3S B289984 12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B289984
M. Wt: 442.5 g/mol
InChI Key: LHGSSIPMIXPGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-ones This compound is characterized by its unique structure, which includes a pyridine ring fused with a thieno ring and a triazine ring

Preparation Methods

The synthesis of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using a suitable precursor such as 2-aminopyridine and a suitable electrophile.

    Formation of the Thieno Ring: The thieno ring is then introduced through a cyclization reaction involving a suitable sulfur-containing reagent.

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving a suitable nitrogen-containing reagent.

    Introduction of Functional Groups:

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of the compound.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: The compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or phosphatases, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H18N4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C24H18N4O3S/c1-13-18(14(2)29)19(15-9-11-17(31-3)12-10-15)20-21-22(32-23(20)25-13)24(30)28(27-26-21)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

LHGSSIPMIXPGIL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C3=C(C(=O)N(N=N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Canonical SMILES

CC1=C(C(=C2C3=C(C(=O)N(N=N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

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